

An In-depth Technical Guide on (RS)-Fmoc-alpha-methoxyglycine

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Compound of Interest

Compound Name: (RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108

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This technical guide provides comprehensive information on the chemical properties and applications of **(RS)-Fmoc-alpha-methoxyglycine**, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its molecular characteristics and its role in synthetic protocols.

Core Molecular Data

(RS)-Fmoc-alpha-methoxyglycine is a non-proteinogenic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amine, which is crucial for its application in stepwise peptide synthesis. The methoxy group at the alpha-carbon introduces unique conformational properties to the resulting peptide backbone.

The fundamental molecular data for this compound are summarized below.

Property	Value	Citation
Molecular Formula	C18H17NO5	[1][2]
Molecular Weight	327.331 g/mol	[1][2]
Exact Mass	327.11067264 u	[1][2]
CAS Number	156059-09-5	[1]

Synthetic Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of **(RS)-Fmoc-alpha-methoxyglycine** is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting strategy, allowing for the iterative addition of amino acids to a growing peptide chain anchored to a solid support.

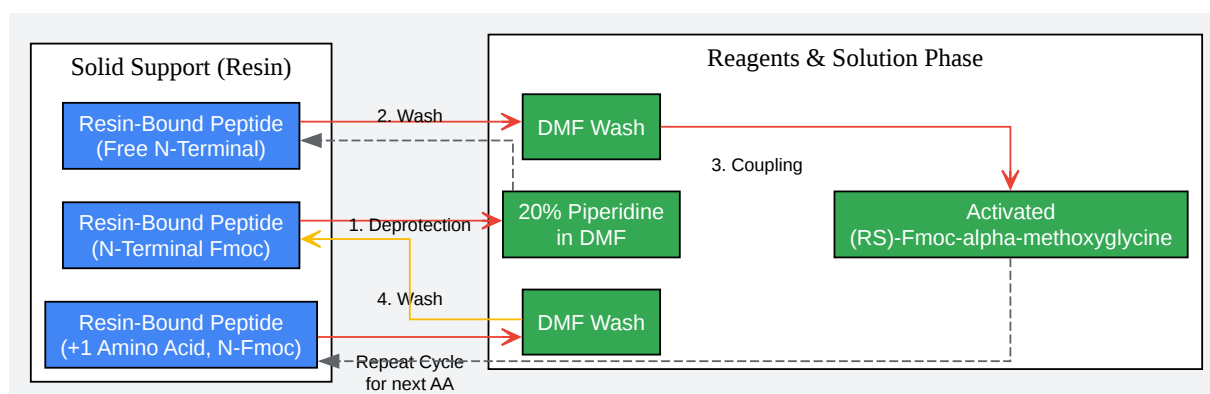
The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as **(RS)-Fmoc-alpha-methoxyglycine**, onto a resin-bound peptide chain. Note: Specific reagents, concentrations, and reaction times may vary based on the scale, the specific sequence, and the resin used.

- **Resin Preparation:** The solid support (resin) with the N-terminally deprotected peptide chain is washed multiple times with a suitable solvent, typically Dimethylformamide (DMF), to remove residual reagents from the previous step.
- **Fmoc Deprotection:** The terminal Fmoc group on the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF. The reaction is typically allowed to proceed for 5-20 minutes. Following deprotection, the resin is extensively washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
- **Activation and Coupling:**
 - In a separate vessel, **(RS)-Fmoc-alpha-methoxyglycine** (typically 3-5 equivalents over the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM).
 - The solution containing the activated Fmoc-amino acid is added to the washed, deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- **Washing:** After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

- Capping (Optional): To block any unreacted free amines on the resin that failed to couple, an optional capping step can be performed using acetic anhydride and a base.
- Cycle Repetition: The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the target peptide sequence is fully synthesized.

Workflow Visualization

The logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis is a critical process for researchers to understand. The following diagram illustrates this iterative workflow.



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Caption: Workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

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References

- 1. [echemi.com](#) [[echemi.com](#)]
- 2. [echemi.com](#) [[echemi.com](#)]
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